Poly(2'-methylthioadenylic acid)

描述

2-甲硫基腺苷 5'-单磷酸三乙胺盐水合物是一种合成的有机化合物,可作为 P2Y12 受体的拮抗剂。该受体在血小板活化和血栓形成中起着至关重要的作用。 该化合物广泛用于科学研究,以研究血小板功能和血栓形成机制 .

准备方法

合成路线和反应条件: 2-甲硫基腺苷 5'-单磷酸三乙胺盐水合物的合成涉及腺苷的甲基化,然后进行磷酸化。 反应条件通常包括在受控温度和 pH 条件下使用甲基化剂和磷酸化试剂 .

工业生产方法: 该化合物的工业生产涉及使用自动化反应器进行大规模合成,以确保一致性和纯度。 该过程包括严格的质量控制措施,以满足研究级标准 .

化学反应分析

反应类型: 2-甲硫基腺苷 5'-单磷酸三乙胺盐水合物会发生多种化学反应,包括:

氧化: 该化合物在特定条件下可以被氧化,形成氧化衍生物。

还原: 还原反应可以将其转化为具有不同生物活性的还原形式。

常用试剂和条件:

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

科学研究应用

Biochemical Research Applications

1.1 Enzyme Modulation and Signal Transduction

Poly(2'-methylthioadenylic acid) acts as an agonist for specific purinergic receptors, influencing critical cellular processes such as proliferation and apoptosis. Its ability to mimic natural adenosine derivatives allows it to modulate enzyme activities effectively. This property is particularly useful in studying signal transduction pathways that are pivotal in various biological processes.

1.2 Binding Studies

Research has demonstrated that poly(2'-methylthioadenylic acid) can bind effectively to specific receptors, impacting downstream signaling pathways. Binding affinity studies often utilize radiolabeled compounds or fluorescence-based assays to evaluate the kinetics of these interactions. The unique methylthio substitution enhances its binding properties compared to natural nucleotides, making it a valuable tool in pharmacological investigations.

Therapeutic Applications

2.1 Cancer Research

Poly(2'-methylthioadenylic acid) has shown potential as a therapeutic agent in cancer research due to its ability to influence cell growth and apoptosis. Its structural characteristics allow it to be utilized in studies focusing on cancer cell signaling pathways, providing insights into how tumor cells respond to various treatments.

2.2 Cardiovascular Research

The compound's role as a selective antagonist for the P2Y12 receptor makes it relevant in cardiovascular research, particularly concerning platelet aggregation and thrombus formation. By inhibiting ADP-dependent platelet aggregation, poly(2'-methylthioadenylic acid) could be explored for developing new antiplatelet therapies .

作用机制

该化合物通过拮抗与 G 蛋白 Gi 偶联的 P2Y12 受体发挥作用。这种抑制阻止了参与血小板聚集和血栓形成的下游信号通路的活化。 分子靶标包括 P2Y12 受体和相关信号分子,如环腺苷酸 (cAMP) 和血管扩张剂刺激的磷蛋白 (VASP) .

类似化合物:

坎格雷洛: 另一种对血小板活化具有类似抑制作用的 P2Y12 拮抗剂。

替卡格雷: 一种可逆的 P2Y12 抑制剂,临床上用于预防血栓栓塞事件。

氯吡格雷: 一种不可逆的 P2Y12 抑制剂,广泛用作抗血小板药物.

独特性: 2-甲硫基腺苷 5'-单磷酸三乙胺盐水合物由于其特定的结构和作用机制而具有独特性。 与其他 P2Y12 拮抗剂不同,它不会显着提高血小板内 cAMP 水平,使其成为研究 P2Y12 依赖性机制而不产生脱靶效应的宝贵工具 .

相似化合物的比较

Cangrelor: Another P2Y12 antagonist with similar inhibitory effects on platelet activation.

Ticagrelor: A reversible P2Y12 inhibitor used clinically to prevent thrombotic events.

Clopidogrel: An irreversible P2Y12 inhibitor widely used as an antiplatelet drug.

Uniqueness: 2-Methylthioadenosine 5’-monophosphate triethylammonium salt hydrate is unique due to its specific structure and mechanism of action. Unlike other P2Y12 antagonists, it does not significantly raise intra-platelet cAMP levels, making it a valuable tool for studying P2Y12-dependent mechanisms without off-target effects .

生物活性

Poly(2'-methylthioadenylic acid) (PMA) is a synthetic polymer derived from the nucleotide adenosine, specifically modified at the 2' position with a methylthio group. This modification enhances its biological activity, particularly in terms of its interactions with cellular processes. The compound has garnered attention for its potential applications in drug delivery, gene therapy, and as an antiviral agent due to its unique properties.

PMA exhibits several biological activities that can be attributed to its structural characteristics:

- Gene Delivery : PMA has been shown to facilitate the delivery of nucleic acids into cells. Its ability to disrupt endosomal membranes allows for the efficient release of therapeutic agents into the cytosol, enhancing gene transfection rates .

- Antiviral Properties : The compound has demonstrated antiviral activity against various viruses by inhibiting their replication mechanisms. This is particularly relevant in the context of RNA viruses, where PMA can interfere with viral RNA synthesis .

- Antiproliferative Effects : PMA has been studied for its antiproliferative effects on cancer cells. It can induce apoptosis in specific cancer cell lines, making it a candidate for cancer therapy .

Comparative Studies

Table 1 summarizes key findings from various studies investigating the biological activity of PMA compared to other similar compounds.

Case Study 1: Gene Delivery Applications

In a study published in 2023, researchers explored the potential of PMA as a carrier for gene therapy. The study demonstrated that PMA could enhance the transfection efficiency of plasmid DNA in human cell lines. The results indicated that PMA-modified lipoplexes showed significantly increased gene expression compared to control groups, suggesting its effectiveness as a gene delivery vector .

Case Study 2: Antiviral Activity

Another significant study assessed the antiviral properties of PMA against influenza virus. The findings revealed that PMA could inhibit viral replication by interfering with the virus's ability to utilize host cellular machinery for RNA synthesis. The compound demonstrated a dose-dependent reduction in viral titers, highlighting its potential as a therapeutic agent against viral infections .

Case Study 3: Cancer Therapeutics

Research conducted on the antiproliferative effects of PMA on prostate cancer cells showed promising results. The study indicated that treatment with PMA led to a significant decrease in cell viability and induced apoptosis through caspase activation pathways. This suggests that PMA could be developed further as an anticancer drug .

属性

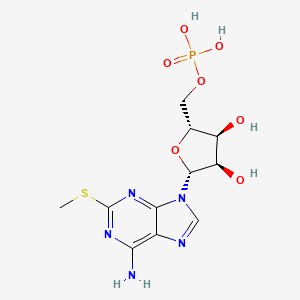

IUPAC Name |

[(2R,3S,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N5O7PS/c1-25-11-14-8(12)5-9(15-11)16(3-13-5)10-7(18)6(17)4(23-10)2-22-24(19,20)21/h3-4,6-7,10,17-18H,2H2,1H3,(H2,12,14,15)(H2,19,20,21)/t4-,6-,7-,10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVTFTCNRRAQHEQ-KQYNXXCUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N5O7PS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70221068 | |

| Record name | Poly(2'-methylthioadenylic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70221068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70804-88-5 | |

| Record name | Poly(2'-methylthioadenylic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70221068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。